Ketohakonanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ketohakonanol is a synthetic compound belonging to the class of azole antifungals. It is structurally similar to imidazole and is primarily used for its antifungal properties. The compound is known for its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby preventing the growth of fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketohakonanol involves several steps, starting with the preparation of the imidazole ring. The key steps include:

Formation of the Imidazole Ring: This is achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.

Introduction of the Dichlorophenyl Group: The imidazole ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base to introduce the dichlorophenyl group.

Formation of the Dioxolane Ring: The resulting compound is reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

Final Assembly: The final step involves the reaction of the intermediate with piperazine and acetyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Large-scale batch reactors are used to carry out the individual steps of the synthesis.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Ketohakonanol undergoes several types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form various metabolites.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The dichlorophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Ketohakonanol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying azole antifungals and their mechanisms.

Biology: Investigated for its effects on fungal cell membranes and its potential as an antifungal agent.

Medicine: Used in the treatment of fungal infections, including those caused by Candida and Aspergillus species.

Industry: Employed in the formulation of antifungal creams, shampoos, and other topical applications.

Mechanism of Action

Ketohakonanol exerts its effects by inhibiting the enzyme cytochrome P450 14α-demethylase (P45014DM), which is involved in the biosynthesis of ergosterol. By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Fluconazole: Another azole antifungal with a similar mechanism of action but different pharmacokinetic properties.

Itraconazole: Known for its broader spectrum of activity and better absorption compared to Ketohakonanol.

Voriconazole: A triazole antifungal with enhanced activity against a wider range of fungal species.

Uniqueness

This compound is unique due to its specific structure, which allows it to effectively inhibit ergosterol synthesis. Its ability to be formulated in various dosage forms, including oral tablets and topical creams, makes it versatile in treating different types of fungal infections .

Biological Activity

Ketohakonanol, a triterpenoid compound, has garnered attention for its diverse biological activities. Isolated primarily from the ferns of the genus Adiantum and Woodwardia japonica, this compound exhibits various pharmacological effects that warrant detailed exploration.

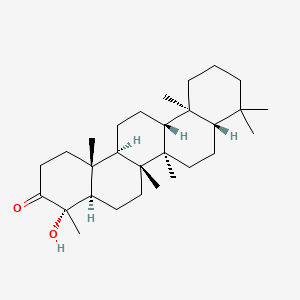

Chemical Structure and Isolation

This compound is categorized as a triterpenoid, a class of chemical compounds characterized by their complex structure and varied biological activities. It can be isolated from several plant species, including:

- Woodwardia japonica

- Adiantum capillus-veneris

- Adiantum pedatum

The isolation process typically involves chromatographic techniques to separate the compound from plant extracts, allowing for further analysis of its biological properties .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that extracts containing this compound exhibit activity against a range of pathogens, including:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Notably active against Escherichia coli.

- Fungi : Exhibits antifungal activity against various fungal strains.

The minimum inhibitory concentration (MIC) values for this compound and related extracts suggest potent antimicrobial efficacy, making it a candidate for further development in treating infectious diseases .

2. Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of inflammatory mediators, which may be beneficial in conditions characterized by chronic inflammation. For instance, in models of inflammation induced by agents like TPA (12-O-tetradecanoylphorbol-13-acetate), this compound significantly reduced edema and neutrophil infiltration .

3. Cytotoxic Effects

In cancer research, this compound has been tested for cytotoxicity against various human cancer cell lines. Results indicate that it can induce apoptosis in cancer cells, suggesting potential applications in oncology as an adjunctive treatment .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound isolated from Adiantum capillus-veneris. The methanolic extract showed an MIC of 0.48 g/ml against E. coli, indicating strong antibacterial potential compared to other extracts .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, this compound was administered to mice with induced inflammation. The results showed a significant reduction in paw edema and inflammatory markers, supporting its use as an anti-inflammatory agent .

Data Table: Biological Activities of this compound

Properties

Molecular Formula |

C29H48O2 |

|---|---|

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(4S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4-hydroxy-4,6a,6b,9,9,12a,14b-heptamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one |

InChI |

InChI=1S/C29H48O2/c1-24(2)14-8-15-25(3)19(24)11-17-27(5)20(25)9-10-21-26(4)16-13-23(30)29(7,31)22(26)12-18-28(21,27)6/h19-22,31H,8-18H2,1-7H3/t19-,20+,21+,22+,25-,26+,27+,28+,29-/m0/s1 |

InChI Key |

WQSYKNUUKPIYHA-DDEAWHBVSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)(C)O |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)O)C)C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.